2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene
Overview
Description
“2-Bromo-1,3-dimethyl-5-(1-methylethoxy)benzene” is a chemical compound with the CAS Number: 91345-75-4 . It has a molecular weight of 243.14 . The IUPAC name for this compound is 2-bromo-5-isopropoxy-1,3-dimethylbenzene .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15BrO/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7H,1-4H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Synthesis of 1,5-Dihydropolyalkylated s-Indacenes
The compound played a crucial role in the selective and regiospecific synthesis of 1,5-dihydropolyalkylated s-indacenes, demonstrating its importance in the formation of ligand precursors. These precursors were easily converted to mono- or dianions, showcasing the compound's versatility in organometallic chemistry (Dahrouch et al., 2001).
2. Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrated its utility as a starting material for the synthesis of organometallic compounds, showing the potential applications of such bromo-substituted benzenes in this field (Porwisiak & Schlosser, 1996).
Supramolecular Chemistry and Crystallography
3. Supramolecular Features
The isostructural 1-bromo derivative of 3,5-bis(1,3-oxazolin-2-yl)benzene demonstrated significant supramolecular features like hydrogen bonding and π–π interactions. This illustrates the relevance of bromo-substituted benzenes in studying supramolecular structures and crystal engineering (Stein, Hoffmann & Fröba, 2015).
Photophysical and Photochemical Properties
4. Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene exhibited remarkable aggregation-induced emission (AIE) peculiarity, indicating the potential of bromo-substituted benzenes in the development of new materials for optoelectronic applications (Zuo-qi, 2015).
5. Aryne Route to Naphthalenes
The compound's relevance was further highlighted in the synthesis of 1,2-dehydro-trifluoromethoxybenzenes (arynes), which were used to produce naphthalenes, indicating its significance in advanced synthetic chemistry and materials science (Schlosser & Castagnetti, 2001).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCHHIHQSUONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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